molecular formula C18H14N2 B3065829 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene CAS No. 6246-98-6

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene

Cat. No.: B3065829
CAS No.: 6246-98-6
M. Wt: 258.3 g/mol
InChI Key: QLSPXVTVRFSANN-UHFFFAOYSA-N
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Description

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene is an organic compound with the molecular formula C30H24N4 It is a derivative of cyclohexa-1,4-diene, where the hydrogen atoms at positions 3 and 6 are replaced by phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene typically involves the reaction of 1,4-cyclohexadiene with aniline derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained around 80-100°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors can also be employed to increase the reaction rate. Additionally, advanced purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The phenylimino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones

    Reduction: Amine derivatives

    Substitution: Substituted phenylimino derivatives

Scientific Research Applications

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

  • 1,4-Bis(phenylamino)-3,6-bis(phenylimino)-1,4-cyclohexadiene
  • N,N’-Diphenyl-3,6-bis(phenylimino)-1,4-cyclohexadiene-1,4-diamine

Comparison: 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other derivatives.

Properties

IUPAC Name

1-N,4-N-diphenylcyclohexa-2,5-diene-1,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSPXVTVRFSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395708
Record name 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-98-6
Record name 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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